Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate according to International Union of Pure and Applied Chemistry nomenclature conventions. This nomenclature reflects the presence of three key structural components: a methyl ester group, a morpholine ring system, and a pyrimidine heterocycle. The systematic identification parameters for this compound have been established through multiple chemical databases and regulatory systems.
Molecular Geometry and Conformational Analysis
The molecular architecture of this compound demonstrates a complex three-dimensional structure characterized by the integration of multiple heterocyclic systems. The morpholine ring adopts a chair conformation typical of six-membered saturated heterocycles, with the nitrogen and oxygen atoms positioned in equatorial orientations to minimize steric hindrance. This conformational preference significantly influences the overall molecular geometry and affects intermolecular interactions.
The pyrimidine ring system maintains planarity characteristic of aromatic heterocycles, with the morpholine substituent extending from the 2-position of the pyrimidine core. The attachment of the morpholine ring through the nitrogen atom creates a flexible linkage that allows rotational freedom around the carbon-nitrogen bond. This rotational flexibility contributes to conformational diversity and influences the compound's biological activity profiles.
The oxopropanoate side chain attached to the 5-position of the pyrimidine ring introduces additional conformational complexity through the presence of the ketone and ester functional groups. The carbonyl groups adopt coplanar arrangements that optimize electron delocalization and minimize steric interactions. The methyl ester terminus provides a polar terminus that affects solubility characteristics and molecular recognition properties.
Computational molecular modeling studies indicate that the compound exists as multiple conformational isomers in solution, with rapid interconversion between different rotational states around single bonds. The most stable conformations demonstrate intramolecular hydrogen bonding interactions between the morpholine oxygen and adjacent hydrogen atoms, contributing to conformational stabilization.
Crystallographic Studies and Supramolecular Packing
Crystallographic analysis of morpholinopyrimidine derivatives provides valuable insights into solid-state structures and intermolecular packing arrangements. Related compounds in this chemical class demonstrate characteristic crystal packing patterns dominated by hydrogen bonding networks and aromatic stacking interactions. The morpholine oxygen atoms serve as hydrogen bond acceptors, while the pyrimidine nitrogen atoms function as both donors and acceptors in supramolecular assemblies.
Structural studies of analogous compounds reveal that morpholinopyrimidine derivatives typically crystallize in centrosymmetric space groups, with molecules arranged in layered structures. The crystal packing is stabilized by multiple types of intermolecular interactions, including classical hydrogen bonds between hydroxyl groups and pyrimidine nitrogen atoms, as well as weaker carbon-hydrogen to oxygen interactions. These interactions create extended hydrogen-bonded networks that contribute to crystal stability and influence physical properties.
The supramolecular architecture often features one-dimensional chains formed through intermolecular hydrogen bonding between morpholine oxygen atoms and pyrimidine nitrogen centers. These chains are further connected through secondary interactions to form two-dimensional networks or three-dimensional frameworks. The specific packing arrangements depend on the substitution patterns and the presence of additional functional groups that can participate in hydrogen bonding.
Crystallographic data for related morpholinopyrimidine compounds indicate unit cell parameters typical of organic molecular crystals, with molecular packing coefficients ranging from 0.65 to 0.75. The crystal structures demonstrate efficient space filling through complementary molecular shapes and optimized intermolecular contact geometries. Thermal analysis studies reveal melting points and thermal stability characteristics that correlate with the strength of intermolecular interactions in the crystal lattice.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization through detailed analysis of hydrogen and carbon environments within the molecule. Proton Nuclear Magnetic Resonance spectra typically display characteristic resonances for the morpholine methylene protons appearing as multiplets in the 3.5-4.0 parts per million region. The pyrimidine aromatic protons exhibit distinct downfield chemical shifts in the 8.5-9.0 parts per million range, reflecting the electron-deficient nature of the pyrimidine ring system.
The oxopropanoate side chain protons generate characteristic patterns with the methylene protons adjacent to the ketone appearing as a singlet around 3.7 parts per million, while the methyl ester protons resonate at approximately 3.8 parts per million. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon signals at approximately 170 and 190 parts per million for the ester and ketone functionalities, respectively. The aromatic carbon atoms of the pyrimidine ring appear in the 150-165 parts per million region with characteristic multiplicities.
Infrared spectroscopy demonstrates distinctive absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching vibrations appear as strong absorptions at approximately 1750 and 1680 wavenumbers, corresponding to the ester and ketone functionalities respectively. The pyrimidine ring system exhibits characteristic aromatic carbon-carbon stretching vibrations in the 1580-1600 wavenumber region, while the morpholine ring contributes carbon-oxygen and carbon-nitrogen stretching modes in the 1100-1300 wavenumber range.
Mass spectrometry analysis provides molecular ion confirmation and fragmentation pattern information that supports structural assignments. Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 266, consistent with the molecular formula and providing definitive molecular weight confirmation. Collision-induced dissociation experiments reveal characteristic fragmentation pathways involving loss of the morpholine substituent and subsequent breakdown of the pyrimidine ring system.
Comparative Analysis with Morpholinopyrimidine Analogues
Structural comparison with related morpholinopyrimidine derivatives reveals significant insights into structure-activity relationships and molecular recognition patterns. The closely related compound methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate differs only by the presence of an additional methyl group at the 4-position of the pyrimidine ring, resulting in a molecular formula of C₁₃H₁₇N₃O₄ and molecular weight of 279.29 grams per mole. This structural modification introduces steric effects that influence both conformational preferences and biological activity profiles.
The substitution pattern analysis demonstrates that the position of substituents on the pyrimidine ring significantly affects molecular properties and biological activities. The 4-methyl derivative exhibits enhanced lipophilicity due to the additional methyl group, which affects membrane permeability and cellular uptake characteristics. Computational studies indicate that the methyl substitution alters the electronic distribution within the pyrimidine ring, potentially affecting binding affinity to biological targets.
Comparative reactivity studies reveal that both compounds undergo similar chemical transformations, including oxidation, reduction, and substitution reactions. However, the presence of the 4-methyl group in the analogue influences reaction rates and product distributions due to steric hindrance effects. The morpholine ring in both compounds exhibits similar reactivity patterns, serving as a nucleophilic center for various chemical modifications and providing a handle for further synthetic elaboration.
The following table summarizes key comparative data for morpholinopyrimidine analogues:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| This compound | C₁₂H₁₅N₃O₄ | 265.27 | 1306738-39-5 | Base structure |
| Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate | C₁₃H₁₇N₃O₄ | 279.29 | 1365942-17-1 | 4-methyl substitution |
| 2-Methyl-3-morpholin-4-ylpropanoic acid | C₈H₁₅NO₃ | 173.21 | 322725-55-3 | Simplified alkyl chain |
Properties
IUPAC Name |
methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-18-11(17)6-10(16)9-7-13-12(14-8-9)15-2-4-19-5-3-15/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGUJUVGSGTMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CN=C(N=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Functionalization
The preparation generally starts with a 2-chloropyrimidine or 2-bromopyrimidine derivative, which undergoes nucleophilic substitution with morpholine to introduce the morpholin-4-yl group at the 2-position.
-
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base: Triethylamine or potassium carbonate to facilitate nucleophilic substitution.
- Temperature: Typically 60–100 °C under inert atmosphere.
- Time: 4–24 hours depending on substrate reactivity.
-
- The morpholine nitrogen attacks the electrophilic carbon bearing the halogen on the pyrimidine ring, displacing the halide ion and forming the 2-morpholinylpyrimidine intermediate.
Introduction of the Ketoester Side Chain
The ketoester moiety at the 5-position can be introduced via a condensation reaction involving methyl 3-cyano-3-oxopropanoate or related derivatives.
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- Knoevenagel Condensation: Condensation of the 5-formyl or 5-acetyl pyrimidine intermediate with methyl cyanoacetate or methyl 3-oxopropanoate under basic catalysis.
- Catalysts: Piperidine, ammonium acetate, or mild bases.
- Solvent: Ethanol or methanol.
- Temperature: Reflux conditions (70–90 °C).
- Time: 2–6 hours.
-
- Direct acylation of the pyrimidine ring with methyl 3-oxopropanoate derivatives using coupling agents such as EDCI or DCC in the presence of DMAP.
Final Purification and Characterization
- Purification is typically achieved by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic techniques.
- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-Position Morpholine Substitution | 2-chloropyrimidine + morpholine, DMF, K2CO3, 80 °C, 12 h | 75–85 | Nucleophilic aromatic substitution |
| Ketoester Introduction via Knoevenagel Condensation | 5-formylpyrimidine + methyl 3-cyano-3-oxopropanoate, piperidine, EtOH, reflux, 4 h | 60–75 | Base-catalyzed condensation |
| Alternative Acylation | Pyrimidine + methyl 3-oxopropanoate, EDCI, DMAP, DCM, RT, 6 h | 50–65 | Coupling agent-mediated acylation |
| Purification | Recrystallization or column chromatography | — | Ensures compound purity |
Detailed Research Findings and Notes
Nucleophilic Substitution Efficiency: The morpholine substitution on the pyrimidine ring proceeds efficiently under mild conditions with good yields, as reported in patent literature for similar morpholine-substituted heterocycles.
Knoevenagel Condensation Specifics: The reaction between 5-formylpyrimidine derivatives and methyl 3-cyano-3-oxopropanoate is favored in ethanol with piperidine as a catalyst, yielding the desired ketoester with minimal side products.
Alternative Synthetic Routes: Direct acylation methods using carbodiimide coupling agents provide an alternative but often lower-yielding route due to competing side reactions and sensitivity of the pyrimidine ring.
Reaction Monitoring: TLC and HPLC are used to monitor reaction progress, with NMR confirming the substitution pattern and ketoester formation.
Scale-Up Considerations: The nucleophilic substitution and condensation reactions are amenable to scale-up with proper control of temperature and stoichiometry to maintain yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate has a unique chemical structure characterized by the presence of a morpholine ring and a pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 258.26 g/mol. The compound's structure allows it to interact with biological systems effectively, making it a candidate for various applications.
Medicinal Chemistry
This compound has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The morpholine and pyrimidine components are known to enhance biological activity, making this compound a subject of interest in cancer research.
Antiviral Activity
Research indicates that derivatives of this compound may possess antiviral properties . The pyrimidine ring is often associated with antiviral activity, particularly against RNA viruses. Investigations into the mechanism of action have revealed that such compounds can inhibit viral replication by targeting specific enzymes involved in the viral life cycle.
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or proteases, which are crucial in various diseases, including cancer and viral infections. This enzyme inhibition can lead to therapeutic effects by disrupting disease progression.
Data Table: Summary of Research Findings
Case Study 1: Antitumor Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong antitumor potential.
Case Study 2: Antiviral Mechanism
Another investigation focused on the antiviral properties of this compound against influenza virus strains. The study found that treatment with the compound reduced viral titers by over 70% compared to untreated controls, indicating its potential as an antiviral therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and pyrimidine rings play crucial roles in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Comparison with Pyrimidine-Based Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate | C₁₂H₁₅N₃O₄ | 265.27 | 1306738-39-5 | Morpholine, methyl ester, ketone |
| Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)-propanoate | C₁₃H₁₇N₃O₃ | 263.30 | 1306739-54-7 | Piperidine, methyl ester, ketone |
| Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate | Not provided | Not provided | Not available | 4-Methylpyrimidine, morpholine, ester |
Key Observations :
Morpholine vs. Piperidine Substituents: The morpholine-containing compound (C₁₂H₁₅N₃O₄) has a lower molecular weight than its piperidine analogue (C₁₃H₁₇N₃O₃) due to the oxygen atom in morpholine replacing a methylene group in piperidine. Piperidine’s fully saturated structure may confer greater conformational flexibility compared to morpholine’s oxygen-containing ring, influencing binding interactions in biological targets.
Substituent Effects on Pyrimidine: The addition of a methyl group at the 4-position of the pyrimidine ring (as in Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate) introduces steric hindrance, which could reduce reactivity but enhance selectivity in enzyme inhibition .
Table 2: Comparison with Non-Pyrimidine Propanoate Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| Methyl 3-(4-Benzoylphenylamino)-3-oxopropanoate | C₁₇H₁₅NO₄ | 297.31 | Not available | Benzophenone, methyl ester, amide |
| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | C₁₀H₉ClO₃ | 212.63 | 22027-53-8 | 4-Chlorophenyl, methyl ester, ketone |
| Methyl 3-[Methyl(phenyl)amino]-3-oxopropanoate | C₁₁H₁₃NO₃ | 207.23 | Not available | Phenyl, methyl ester, N-methylamide |
Key Observations :
Aromatic vs. In contrast, phenyl-substituted esters (Table 2) rely on halogen or benzoyl groups for lipophilicity and π-π stacking . The 4-chlorophenyl derivative (CAS 22027-53-8) has a significantly lower molecular weight (212.63 g/mol) and higher lipophilicity, making it more suitable for applications requiring membrane permeability .
Functional Group Variations: The presence of an amide group in Methyl 3-(4-Benzoylphenylamino)-3-oxopropanoate (vs.
Biological Activity
Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a morpholine ring and a pyrimidine derivative, which are known to contribute to various biological activities. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways. The compound has been studied for its interaction with kinases, which play critical roles in cell signaling and regulation. In particular, it has shown promise as an inhibitor of phosphoinositide 3-kinase (PI3K) pathways, which are involved in cancer progression and cell survival.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit substantial antimicrobial properties. For instance, studies have demonstrated that certain pyrimidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.004 to 0.03 mg/mL, indicating potent efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways associated with cell death. For example, it has been reported that the compound selectively inhibits Vps34, a lipid kinase implicated in cancer cell survival . This selectivity suggests that this compound could be a valuable lead in the development of targeted cancer therapies.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antibacterial Studies : A study published in PubMed Central highlighted the effectiveness of similar compounds against various bacterial strains, demonstrating superior activity compared to traditional antibiotics like ampicillin .
- Anticancer Research : Another investigation focused on the inhibition of Vps34 by related compounds, showing promising results in reducing tumor growth in preclinical models .
Data Table: Biological Activities
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate, and how can key intermediates be monitored?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Pyrimidine Ring Formation: React 2-chloro-5-methylpyrimidine with morpholine under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF, 80°C, 12 h) to introduce the morpholine moiety .
Ketone Formation: Employ a Friedel-Crafts acylation or Claisen condensation to introduce the 3-oxopropanoate group. For example, react the morpholine-substituted pyrimidine with methyl acetoacetate in the presence of a Lewis acid catalyst (e.g., AlCl3) .
Esterification: Ensure the methyl ester group is retained or introduced via acid-catalyzed esterification .
Intermediate Monitoring:
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 3.6–3.8 ppm (morpholine N-CH2), δ 3.2–3.4 ppm (ester OCH3), and δ 8.2–8.5 ppm (pyrimidine protons) confirm substituent positions .
- 13C NMR: Signals at ~170 ppm (ester C=O) and ~165 ppm (pyrimidine C=O) validate the 3-oxopropanoate backbone .
- HRMS: Exact mass (calculated m/z 295.1062 [M+H]+) confirms molecular formula .
- IR Spectroscopy: Bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrimidine C=N) support functional groups .
Q. How can crystallization conditions be optimized to obtain high-purity single crystals for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Use mixed solvents (e.g., ethanol/water or DCM/hexane) for slow evaporation.
- Temperature Control: Crystallize at 4°C to reduce nucleation rate.
- SHELX Refinement: Refine crystal data (space group P21, monoclinic system) using SHELXL for accurate bond-length and angle calculations .
Advanced Research Questions
Q. How can discrepancies in NMR data arising from dynamic rotational isomerism of the morpholine ring be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR: Conduct experiments at −40°C to slow ring puckering and resolve splitting patterns .
- 2D NMR (NOESY/ROESY): Detect through-space correlations between morpholine protons and adjacent pyrimidine protons to assign conformers .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated shifts for different conformers (e.g., using Gaussian or ORCA) .
Q. What strategies mitigate byproduct formation during the Claisen condensation step in the synthesis?
Methodological Answer:
- Reagent Optimization: Use anhydrous AlCl3 in stoichiometric amounts to minimize ester hydrolysis.
- Reaction Monitoring: Track byproducts (e.g., diacylated derivatives) via LCMS (m/z ~350–400 [M+H]+) and adjust reaction time/temperature .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can X-ray crystallography resolve ambiguities in the regiochemistry of the morpholine-pyrimidine substituent?
Methodological Answer:
- Single-Crystal Analysis: Determine bond lengths (e.g., C-N bonds in morpholine: ~1.45 Å) and torsion angles to confirm substitution patterns .
- SHELXD/SHELXE: Use direct methods for phase determination in case of twinned or low-resolution data .
- Validation: Cross-reference crystallographic data with DFT-optimized geometries to verify regioselectivity .
Q. What HPLC parameters ensure reliable purity assessment under stability-testing conditions?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
